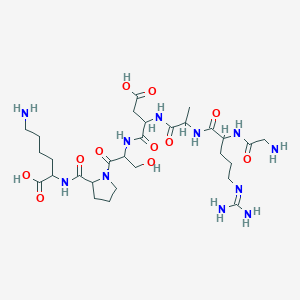
H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Arg-Ala-Asp-Ser-Pro-Lys is a peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, alanine, arginine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Gly-Arg-Ala-Asp-Ser-Pro-Lys can be scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for larger quantities and higher throughput. The peptides are then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if formed, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Gly-Arg-Ala-Asp-Ser-Pro-Lys has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion, migration, and signaling studies. It is often used in assays to investigate integrin-mediated cell adhesion.
Medicine: Potential therapeutic applications in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.
Mecanismo De Acción
The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell behavior, including adhesion, migration, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but with glycine instead of alanine.
Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.
Gly-Arg-Gly-Asp-Ser: Similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys but lacks the proline and lysine residues.
Uniqueness
Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct structural and functional properties. The presence of alanine, proline, and lysine residues contributes to its stability and interaction with integrin receptors, making it a valuable tool in various research and therapeutic applications.
Propiedades
Fórmula molecular |
C29H51N11O11 |
|---|---|
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
6-amino-2-[[1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34) |
Clave InChI |
QCZSKTVOHRZIAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


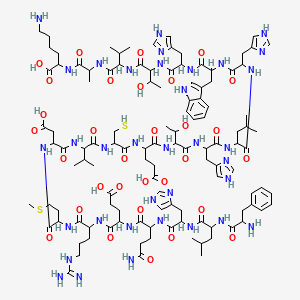
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)

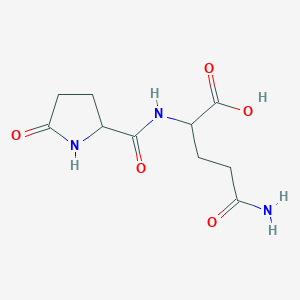

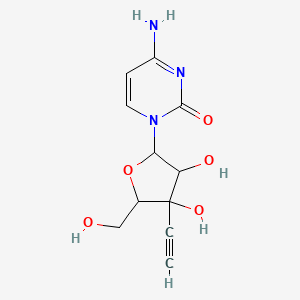
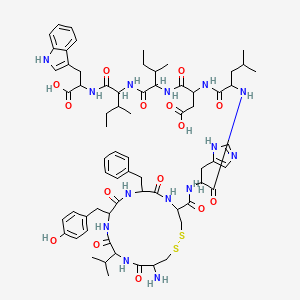
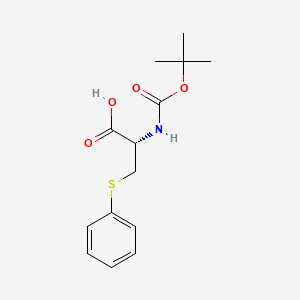
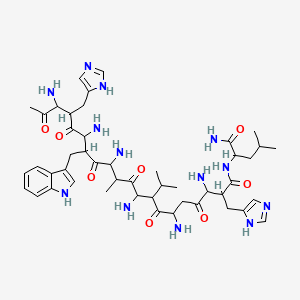
![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
